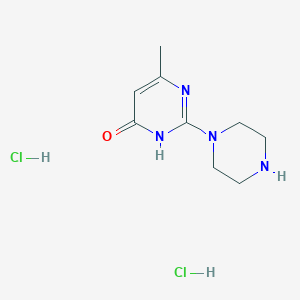
Carbonyldihydridotris(triphenylphosphin)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is an organometallic compound with the chemical formula [(C₆H₅)₃P]₃Ru(CO)H₂. It is a white crystalline solid that is widely used as a catalyst in various chemical reactions. The compound is known for its ability to facilitate a range of organic transformations, making it a valuable tool in both academic and industrial research .
Wissenschaftliche Forschungsanwendungen
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is a coordination compound that primarily targets organic synthesis reactions . It is commonly used as a catalyst in these reactions, facilitating the conversion of reactants into products .
Mode of Action
This compound interacts with its targets through a process known as catalysis. As a catalyst, it speeds up the rate of the chemical reactions without being consumed in the process . It achieves this by lowering the activation energy required for the reaction to occur .
Biochemical Pathways
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) affects several biochemical pathways. It is used as a catalyst for the conversion of 1,4-alkynediols into pyrroles, the oxidation of primary alcohols to methyl esters, the rearrangement of oximes to amides, C-C coupling via directed C-H activation, and enyne cyclization .
Result of Action
The molecular and cellular effects of Carbonyldihydridotris(triphenylphosphine)ruthenium(II)'s action are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the synthesis of a variety of organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine and carbon monoxide in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of carbonyldihydridotris(triphenylphosphine)ruthenium(II) generally follows similar principles as laboratory-scale synthesis, with adjustments for larger scale production. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different ruthenium complexes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Ligand substitution reactions are common, where one or more triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with carbonyldihydridotris(triphenylphosphine)ruthenium(II) include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Ligands: Various phosphines, amines, and other coordinating molecules.
Major Products
The major products formed from reactions involving carbonyldihydridotris(triphenylphosphine)ruthenium(II) depend on the specific reaction conditions and reagents used. Common products include different ruthenium complexes and organic molecules that have undergone transformations such as hydrogenation, oxidation, or coupling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): Similar in structure but contains a chloride ligand instead of a carbonyl ligand.
Tris(triphenylphosphine)ruthenium(II) dichloride: Contains two chloride ligands instead of carbonyl and hydride ligands.
Dihydridotetrakis(triphenylphosphine)ruthenium(II): Contains an additional triphenylphosphine ligand.
Uniqueness
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is unique due to its specific combination of ligands, which provides distinct catalytic properties. The presence of both carbonyl and hydride ligands allows for versatile reactivity, making it suitable for a wide range of chemical transformations .
Eigenschaften
CAS-Nummer |
25360-32-1 |
|---|---|
Molekularformel |
C55H49OP3Ru |
Molekulargewicht |
920.0 g/mol |
IUPAC-Name |
formaldehyde;hydride;ruthenium(2+);triphenylphosphane |
InChI |
InChI=1S/3C18H15P.CH2O.Ru.2H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;1H2;;;/q;;;;+2;2*-1 |
InChI-Schlüssel |
MQFQXIURKDAHDP-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] |
Kanonische SMILES |
[H-].[H-].C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(3-chloro-4-methylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide](/img/structure/B2516827.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516828.png)
![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2516829.png)
![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)
![N-benzyl-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2516832.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516834.png)


![2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2516839.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516842.png)
![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)
![2,4-difluoro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2516845.png)
